molecular formula C21H21BrN6O B4566391 N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE

N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE

Cat. No.: B4566391
M. Wt: 453.3 g/mol
InChI Key: RQHQPZDONRKQSR-UHFFFAOYSA-N
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Description

N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinolinecarboxamide core with pyrazole substituents

Scientific Research Applications

N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by their coupling with the quinolinecarboxamide core. Common reagents used in these reactions include brominating agents, methylating agents, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various pyrazole derivatives .

Mechanism of Action

The mechanism of action of N4-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE is unique due to its complex structure, which combines multiple functional groups and heterocycles.

Properties

IUPAC Name

N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-2-(1-ethylpyrazol-4-yl)-N-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN6O/c1-4-28-12-14(10-24-28)19-9-16(15-7-5-6-8-18(15)25-19)21(29)26(2)13-20-17(22)11-23-27(20)3/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHQPZDONRKQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)N(C)CC4=C(C=NN4C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-(1-ETHYL-1H-PYRAZOL-4-YL)-N~4~-METHYL-4-QUINOLINECARBOXAMIDE

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